N-Isopropylacetamide
Overview
Description
N-Isopropylacetamide is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that can crystallize into a colorless solid at low temperatures. This compound is known for its mild cholinergic odor and is widely used in various fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylacetamide can be synthesized through two primary methods:
Reaction of Acetyl Chloride with Isopropylamine: This method involves the reaction of acetyl chloride with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with hydroxyapatite-supported copper(I) oxide as a catalyst.
Reaction of Acetamide with Isopropanol: In this method, acetamide reacts with isopropanol under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the reaction of isopropylamine with acetyl chloride due to its simplicity and high yield. The process is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Produces acetic acid and isopropylamine.
Reduction: Yields primary amines.
Substitution: Forms various substituted amides depending on the reagents used.
Scientific Research Applications
N-Isopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropylacetamide involves its interaction with various molecular targets. It undergoes pyrolysis at high temperatures, leading to the formation of propene and acetamide. This decomposition occurs through a unimolecular mechanism, which is accompanied by a bimolecular decomposition yielding isopropylamine, propene, acetic acid, and acetonitrile. The reaction is catalyzed by the acetic acid formed during the process .
Comparison with Similar Compounds
N-Isopropylacetamide can be compared with other similar compounds such as:
N-Methylacetamide: Similar in structure but with a methyl group instead of an isopropyl group.
N-Ethylacetamide: Contains an ethyl group instead of an isopropyl group.
N-Propylacetamide: Has a propyl group in place of the isopropyl group.
Uniqueness: this compound is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUSWJORWQPNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149739 | |
Record name | N-(1-Methylethyl)ethanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-69-0 | |
Record name | Isopropylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1118-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Methylethyl)ethanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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